Fluorine-Substitution Impact on Enzyme Inhibition Potency: Class-Level SAR Inference
In a structurally analogous piperazine-based bissulfonamide series, ortho-fluorination of the arylsulfonamide moiety produced a 3.5- to 4.4-fold enhancement in acetylcholinesterase (AChE) inhibitory potency compared to the unsubstituted parent. Compound 5 (2-fluoro-substituted) gave AChE IC₅₀ = 2.29 mM vs. compound 1 (unsubstituted) IC₅₀ = 7.93–10.06 mM [1]. The target compound incorporates a 4-fluorobenzamide in place of the arylsulfonamide, but the shared piperazine-sulfonyl-ethyl scaffold and the ortho-fluorophenyl motif on the piperazine suggest that fluorine-mediated binding interactions—identified via molecular docking as hydrogen bonds and π–π stacking in the active site [1]—are likely conserved. This class-level inference supports the expectation that the 4-fluoro substitution on the benzamide ring of CAS 899979-97-6 contributes meaningfully to target engagement relative to non-fluorinated analogs (e.g., CAS 899996-99-7).
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | Not directly measured for CAS 899979-97-6; class-level projection from ortho-fluorinated bissulfonamide analog (compound 5): AChE IC₅₀ = 2.29 mM [1] |
| Comparator Or Baseline | Unsubstituted core (compound 1): AChE IC₅₀ = 7.93–10.06 mM [1]; Non-fluorinated benzamide analog (CAS 899996-99-7): no direct AChE data available |
| Quantified Difference | 3.5- to 4.4-fold potency gain associated with ortho-fluorination in the analogous series |
| Conditions | In vitro AChE enzyme inhibition assay; molecular docking simulations; piperazine-based bissulfonamide series [1] |
Why This Matters
The ortho-fluorophenyl motif on the piperazine is a validated potency-enhancing feature in this scaffold class, and its presence in CAS 899979-97-6 provides a rational basis for selecting this compound over the non-fluorinated phenylpiperazine analog (CAS 899739-72-1) in enzyme-targeted screening campaigns.
- [1] Kazancioglu, E.A., Kazancioglu, M.Z., Istifli, E.S., Sarikurkcu, C., Tepe, B. Design, Biological Evaluation, and in Silico Insights of Piperazine-Based Bissulfonamide Derivatives as Antioxidants and Enzyme Inhibitors. SSRN Preprint. Posted 21 May 2025. View Source
